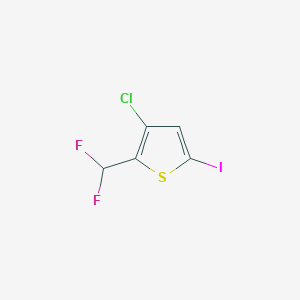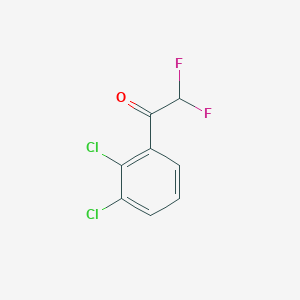
3-Chloro-2-(difluoromethyl)-5-iodothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(difluoromethyl)-5-iodothiophene is an organohalogen compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(difluoromethyl)-5-iodothiophene typically involves halogenation and difluoromethylation reactions. One common method is the halogen exchange reaction, where a thiophene derivative is treated with halogenating agents such as iodine and chlorine under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating reagents like difluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the difluoromethyl group.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(difluoromethyl)-5-iodothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form thiol derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (for halogen exchange) or organolithium reagents (for nucleophilic substitution) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of thiophene derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-Chloro-2-(difluoromethyl)-5-iodothiophene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(difluoromethyl)-5-iodothiophene depends on its interaction with molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms and the difluoromethyl group can influence the compound’s binding affinity and selectivity towards specific targets. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-(trifluoromethyl)-5-iodothiophene
- 3-Bromo-2-(difluoromethyl)-5-iodothiophene
- 2-(Difluoromethyl)-5-iodothiophene
Uniqueness
3-Chloro-2-(difluoromethyl)-5-iodothiophene is unique due to the combination of chlorine, difluoromethyl, and iodine substituents on the thiophene ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the difluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science.
Properties
Molecular Formula |
C5H2ClF2IS |
|---|---|
Molecular Weight |
294.49 g/mol |
IUPAC Name |
3-chloro-2-(difluoromethyl)-5-iodothiophene |
InChI |
InChI=1S/C5H2ClF2IS/c6-2-1-3(9)10-4(2)5(7)8/h1,5H |
InChI Key |
URTNRDAGEKSFPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Cl)C(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B15308589.png)

![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B15308604.png)
![({2-Methoxy-5-[(methylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B15308612.png)
![ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B15308620.png)



![{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B15308655.png)
